N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC20195276
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O4/c1-11(23)21-12-3-5-13(6-4-12)22-19(25)16-10-20-17-8-7-14(26-2)9-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
| Standard InChI Key | CHNLUHKXOMNOPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Introduction
N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a quinoline core, which is a common scaffold in many pharmaceuticals, and includes functional groups such as an acetylamino group, a methoxy group, and a carboxamide group.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. Common methods include the condensation of appropriate starting materials, such as quinoline derivatives and acetylamino compounds, followed by further modification to introduce the methoxy and carboxamide groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activity and Potential Applications
Research into the biological activity of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide suggests that it may exhibit various pharmacological effects. Preliminary studies indicate potential applications in areas such as antimicrobial, anticancer, and anti-inflammatory therapies. The presence of both the acetylamino and methoxy groups potentially contributes to its effectiveness against various biological targets.
| Potential Application | Mechanism |
|---|---|
| Antimicrobial Activity | Interference with microbial enzymes or DNA replication |
| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
Interaction Studies and Mechanism of Action
Interaction studies involving N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide are crucial for understanding its mechanism of action. These studies typically focus on the compound's ability to bind to specific biological targets, such as enzymes or receptors, and how this binding affects cellular processes. Further research is needed to fully elucidate the molecular interactions and pathways involved.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. Notable examples include:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-[2-(Acetylamino)-phenyl]-6-methoxyquinoline | Similar quinoline core with different substitution | Antimicrobial properties |
| 6-Methoxyquinolone | Lacks the acetylamino group | Anticancer activity |
| 7-Hydroxyquinolone | Hydroxyl substitution instead of methoxy | Anti-inflammatory effects |
These comparisons highlight the importance of specific functional groups in determining the biological activity of quinoline derivatives.
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